PHT-427

Catalog No.
S548412
CAS No.
1191951-57-1
M.F
C20H31N3O2S2
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHT-427

CAS Number

1191951-57-1

Product Name

PHT-427

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula

C20H31N3O2S2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

PHT427; PHT-427; PHT 427.

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

The exact mass of the compound 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is 409.18577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHT-427 (CAS 1191951-57-1) is a specialized dual inhibitor targeting the pleckstrin homology (PH) domains of both Akt and PDPK1 (PDK1). Unlike standard ATP-competitive or allosteric kinase inhibitors, PHT-427 disrupts the protein-lipid interactions necessary for membrane translocation and subsequent kinase activation . From a procurement and processability standpoint, PHT-427 is highly hydrophobic and insoluble in water, necessitating specific formulation strategies such as encapsulation in polymeric nanoparticles or suspension in lipid-based vehicles (e.g., DMSO/corn oil) for in vivo applications[1]. This distinct physicochemical profile and dual-node mechanism make it a critical tool for researchers developing targeted delivery systems or studying complex PI3K/Akt/PDK1 pathway feedback loops.

Substituting PHT-427 with generic single-target inhibitors fails due to fundamental mechanistic and phenotypic divergences. Utilizing an allosteric AKT inhibitor (such as MK-2206) or an ATP-competitive PDK1 inhibitor (such as BX-795) does not replicate the dual PH-domain binding mechanism of PHT-427 [1]. In functional assays, this mechanistic difference is stark: while allosteric AKT inhibitors induce strong synthetic lethality in E-cadherin-deficient (CDH1-/-) cellular models, the dual PH-domain inhibitor PHT-427 exhibits no such synthetic lethal effect[2]. Consequently, buyers must procure PHT-427 specifically when the experimental design requires simultaneous PH-domain blockade without triggering the specific vulnerabilities associated with allosteric AKT inhibition.

Dual PH-Domain Affinity vs. ATP-Competitive Single-Target Inhibition

PHT-427 binds specifically to the PH domains of both Akt and PDPK1, yielding Ki values of 2.7 μM and 5.2 μM, respectively . In contrast, standard PDK1 inhibitors like BX-795 are ATP-competitive and highly specific to PDK1 (IC50 = 6 nM), lacking the dual-node PH-domain blockade . This dual affinity prevents the compensatory hyperphosphorylation often observed when only a single kinase node is inhibited.

Evidence DimensionBinding Target and Affinity
Target Compound DataPHT-427: Akt Ki = 2.7 μM, PDPK1 Ki = 5.2 μM (PH-domain binding)
Comparator Or BaselineBX-795: PDK1 IC50 = 6 nM (ATP-competitive)
Quantified DifferencePHT-427 provides dual PH-domain blockade in the low micromolar range, whereas BX-795 provides single-target ATP-competitive inhibition in the nanomolar range.
ConditionsCell-free surface plasmon resonance (SPR) spectroscopy binding assays

Essential for procurement when the research objective is to block membrane translocation of both Akt and PDK1 simultaneously rather than competing for the ATP binding site.

Formulation Processability: Nanoparticle Encapsulation Efficiency

Unformulated PHT-427 is highly hydrophobic and water-insoluble, which limits direct intravenous application. However, its physicochemical properties make it highly compatible with nanoprecipitation processes. When loaded into α-tocopheryl succinate (α-TOS) polymeric nanoparticles, PHT-427 achieves an encapsulation efficiency (EE) of 75.4% [1]. This formulation significantly improves its aqueous processability and tumor delivery compared to the unformulated free drug.

Evidence DimensionAqueous Processability and Encapsulation
Target Compound Data75.4% Encapsulation Efficiency in α-TOS nanoparticles
Comparator Or BaselineUnformulated PHT-427 (Water insoluble, requires lipid/DMSO suspension)
Quantified DifferencePolymeric encapsulation yields >75% efficiency, overcoming the baseline water insolubility.
ConditionsNanoprecipitation process using poly(VP-co-MTOS) nanodomains

Critical for buyers developing advanced drug delivery systems, as the compound's hydrophobicity is an asset for high-efficiency polymeric encapsulation.

Distinct Synthetic Lethality Profile in E-Cadherin-Deficient Models

In isogenic E-cadherin-deficient (MCF10A-CDH1-/-) cell lines, allosteric AKT inhibitors such as MK-2206 (at 6.25 μM) induce strong synthetic lethality and completely inhibit Ser473 phosphorylation. Conversely, PHT-427 exhibits no significant synthetic lethal effect in the same CDH1-/- models [1]. This demonstrates that PHT-427 does not phenocopy allosteric AKT inhibitors.

Evidence DimensionSynthetic Lethality in CDH1-/- Cells
Target Compound DataPHT-427: No significant synthetic lethal effect
Comparator Or BaselineMK-2206: Strong synthetic lethality (complete Ser473 inhibition at 6.25 μM)
Quantified DifferencePHT-427 bypasses the specific E-cadherin-deficient vulnerabilities targeted by MK-2206.
ConditionsMCF10A-WT vs MCF10A-CDH1-/- cell viability assays (48 h treatment)

Prevents incorrect material selection in synthetic lethality screens, ensuring buyers choose PHT-427 only when PH-domain specific (non-allosteric) outcomes are desired.

Dual-Node PI3K/Akt/PDK1 Pathway Inhibition Assays

PHT-427 is the optimal choice for in vitro and in vivo models requiring simultaneous blockade of Akt and PDK1 membrane translocation. Its dual PH-domain binding mechanism prevents the compensatory kinase activation frequently observed when using single-target ATP-competitive inhibitors[1].

Hydrophobic Payload for Polymeric Nanoparticle Development

Due to its high hydrophobicity and water insolubility, PHT-427 serves as an excellent model payload for developing and validating novel drug delivery systems. It consistently achieves high encapsulation efficiencies (e.g., >75% in α-TOS nanoparticles), making it ideal for formulation processability studies [2].

Mechanistic Control in Synthetic Lethality Screens

In phenotypic screens targeting E-cadherin-deficient (CDH1-/-) cancers, PHT-427 is utilized as a mechanistic differentiator. Because it lacks the synthetic lethal effects of allosteric AKT inhibitors like MK-2206, it provides a critical negative control to isolate PH-domain-specific responses from allosteric-specific vulnerabilities [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.18576959 Da

Monoisotopic Mass

409.18576959 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

UNII

543K8ZN6LH

Wikipedia

PHT-427

Dates

Last modified: 08-15-2023
1: Meuillet EJ, Zuohe S, Lemos R, Ihle N, Kingston J, Watkins R, Moses SA, Zhang  S, Du-Cuny L, Herbst R, Jacoby JJ, Zhou LL, Ahad AM, Mash EA, Kirkpatrick DL, Powis G. Molecular pharmacology and antitumor activity of PHT-427, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor. Mol Cancer Ther. 2010 Mar;9(3):706-17. Epub 2010 Mar 2. PubMed PMID: 20197390; PubMed Central PMCID: PMC2837366.

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